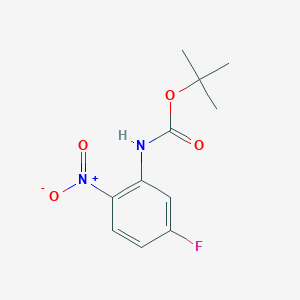

Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Overview

Description

Tert-butyl 5-fluoro-2-nitrophenylcarbamate: is a chemical compound with the molecular formula C11H13FN2O4 and a molecular weight of 256.23 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2-nitrophenylcarbamate typically involves the reaction of 5-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 5-fluoro-2-nitrophenylcarbamate can undergo nucleophilic substitution reactions due to the presence of the nitro group.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can also undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: Conversion of the nitro group to an amino group, forming tert-butyl 5-fluoro-2-aminophenylcarbamate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 5-fluoro-2-nitrophenylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering .

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-nitrophenylcarbamate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Tert-butyl 5-fluoro-2-aminophenylcarbamate: A reduction product of tert-butyl 5-fluoro-2-nitrophenylcarbamate.

Tert-butyl 5-chloro-2-nitrophenylcarbamate: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .

Biological Activity

Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a chemical compound with significant potential in medicinal chemistry due to its biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{12}F_{1}N_{2}O_{3}

- Molecular Weight : 256.23 g/mol

- Functional Groups : The compound contains a tert-butyl group, a nitro group, and a carbamate moiety, which contribute to its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes, such as:

- PCSK9 Inhibition : Derivatives of nitrophenylcarbamates have been explored for their ability to inhibit protein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism and cardiovascular disease management.

- FAAH Inhibition : Some studies suggest that modifications to the nitrophenyl group can enhance binding affinity to fatty acid amide hydrolase (FAAH), a target for pain relief and anti-inflammatory therapies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The nitro group can undergo reduction, forming reactive intermediates that interact with enzymes or receptors, modulating their activity.

- Binding Affinity : The presence of fluorine and other substituents enhances the compound's binding affinity to specific targets, which is critical for its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as pyridine. This process can be characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Case Studies

Several case studies highlight the compound's potential in different therapeutic contexts:

- Cardiovascular Research : A study explored the role of PCSK9 inhibitors derived from nitrophenylcarbamates in managing cholesterol levels. The findings indicated that these compounds could significantly lower LDL cholesterol levels in preclinical models.

- Pain Management : Research on FAAH inhibitors has shown that modifications to the structure of carbamates can lead to increased efficacy in pain relief models. For instance, certain derivatives displayed sub-nanomolar inhibitory potency against FAAH, indicating their potential as analgesics.

- Neurodegenerative Diseases : Compounds similar to this compound have been investigated for their effects on neurodegenerative diseases through inhibition of histone deacetylases (HDACs), which are implicated in various neurological disorders .

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Receptor | Potential Application |

|---|---|---|

| Enzyme Inhibition | PCSK9 | Cholesterol management |

| Enzyme Inhibition | FAAH | Pain relief and anti-inflammatory |

| Receptor Modulation | HDACs | Neurodegenerative disease treatment |

Properties

IUPAC Name |

tert-butyl N-(5-fluoro-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXLDRFQXVVIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.